tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
CAS No.: 1707369-78-5
Cat. No.: VC7096476
Molecular Formula: C19H25N3O4
Molecular Weight: 359.426
* For research use only. Not for human or veterinary use.
![tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate - 1707369-78-5](/images/structure/VC7096476.png)
Specification
CAS No. | 1707369-78-5 |
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Molecular Formula | C19H25N3O4 |
Molecular Weight | 359.426 |
IUPAC Name | tert-butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
Standard InChI | InChI=1S/C19H25N3O4/c1-18(2,3)26-17(24)22-11-9-19(10-12-22)16(23)20-15(21-19)13-7-5-6-8-14(13)25-4/h5-8H,9-12H2,1-4H3,(H,20,21,23) |
Standard InChI Key | LWDSZRGARCWGRA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 1,3,8-triazaspiro[4.5]decane family, featuring a spiro junction between a piperidine ring and a five-membered lactam ring. Key structural elements include:
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Spirocyclic Core: A fused bicyclic system with nitrogen atoms at positions 1, 3, and 8.
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2-Methoxyphenyl Group: Aromatic substituent at position 2, distinguished by a methoxy (-OCH₃) group at the ortho position.
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Boc Protection: A tert-butoxycarbonyl group at position 8, commonly employed to stabilize amines during synthetic processes .
Comparative analysis with the 4-methoxyphenyl analog (CAS 931313-78-9) reveals that the methoxy group’s position significantly influences electronic and steric properties. For instance, ortho-substitution may hinder rotational freedom and alter intermolecular interactions compared to para-substituted analogs .
Synthetic Methodologies
General Routes to Spirocyclic Triazaspiro Systems
Patent DE102004014296A1 outlines synthetic strategies for 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which share structural homology with the target compound . Key steps include:
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Spirocyclization: Formation of the spiro center via intramolecular cyclization of appropriately substituted precursors.
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Acylation: Introduction of the Boc group using tert-butyl dicarbonate under basic conditions.
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Functionalization: Coupling of the 2-methoxyphenyl moiety via Ullmann or Buchwald-Hartwig amination .
A representative synthetic pathway is summarized below:
Table 1: Synthetic Steps for 1,3,8-Triazaspiro[4.5]decane Derivatives
Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
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1 | Spirocyclization | K₂CO₃, DMF, 80°C | 65–78 | |
2 | Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂ | 85–92 | |
3 | Aryl Coupling | CuI, L-proline, K₃PO₄, DMSO | 50–60 |
Challenges in Ortho-Substitution
Introducing substituents at the ortho position of the phenyl ring often necessitates stringent conditions due to steric hindrance. Microwave-assisted synthesis and transition metal catalysis (e.g., palladium) have been employed to enhance regioselectivity and yields in analogous systems .
Physicochemical Properties
Spectral Characterization
While experimental data for the 2-methoxy isomer are scarce, its 4-methoxy counterpart (CAS 931313-78-9) provides a useful benchmark :
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IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C of methoxy).
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.80 (s, 3H, OCH₃), 6.85–7.25 (m, 4H, aromatic).
The 2-methoxy isomer is expected to exhibit upfield shifts for aromatic protons adjacent to the methoxy group due to anisotropic effects.
Solubility and Stability
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